N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine is a chemical compound with the molecular formula C22H16Cl2N6. It is known for its complex structure and potential applications in various fields of scientific research. The compound is characterized by the presence of two chlorophenyl groups and a phthalazine core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine typically involves the condensation of 2-chlorobenzaldehyde with phthalazine-1,4-diamine. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phthalazine-1,4-diamine oxides.
Reduction: Formation of reduced phthalazine derivatives.
Substitution: Formation of substituted phthalazine derivatives with various functional groups.
Scientific Research Applications
N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N,n-bis[(2-chlorophenyl)methylideneamino]ethane-1,2-diamine
- N,n-bis[(2-chlorophenyl)methylideneamino]benzene-1,2-diamine
- N,n-bis[(2-chlorophenyl)methylideneamino]pyridine-1,2-diamine
Uniqueness
N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine is unique due to its phthalazine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound for various research applications .
Properties
CAS No. |
27702-18-7 |
---|---|
Molecular Formula |
C22H16Cl2N6 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
1-N,4-N-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C22H16Cl2N6/c23-19-11-5-1-7-15(19)13-25-27-21-17-9-3-4-10-18(17)22(30-29-21)28-26-14-16-8-2-6-12-20(16)24/h1-14H,(H,27,29)(H,28,30) |
InChI Key |
LPOIDRKFQZSROR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.